Cas no 1528202-81-4 (3-(3,4-Difluorophenyl)cyclobutan-1-one)

3-(3,4-Difluorophenyl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
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- 3-(3,4-Difluorophenyl)cyclobutan-1-one
- Cyclobutanone, 3-(3,4-difluorophenyl)-
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- インチ: 1S/C10H8F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2
- InChIKey: JSQDJRWCIKDFSA-UHFFFAOYSA-N
- SMILES: C1(=O)CC(C2=CC=C(F)C(F)=C2)C1
じっけんとくせい
- 密度みつど: 1.300±0.06 g/cm3(Predicted)
- Boiling Point: 251.1±40.0 °C(Predicted)
3-(3,4-Difluorophenyl)cyclobutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1913-0506-5g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 5g |
$1380.0 | 2023-09-06 | |
TRC | D214416-100mg |
3-(3,4-Difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | D214416-500mg |
3-(3,4-Difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1913-0506-10g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 10g |
$1932.0 | 2023-09-06 | |
Life Chemicals | F1913-0506-0.5g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 0.5g |
$437.0 | 2023-09-06 | |
TRC | D214416-1g |
3-(3,4-Difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 1g |
$ 660.00 | 2022-06-05 | ||
Life Chemicals | F1913-0506-1g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 1g |
$460.0 | 2023-09-06 | |
Life Chemicals | F1913-0506-2.5g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 2.5g |
$920.0 | 2023-09-06 | |
Life Chemicals | F1913-0506-0.25g |
3-(3,4-difluorophenyl)cyclobutan-1-one |
1528202-81-4 | 95%+ | 0.25g |
$415.0 | 2023-09-06 |
3-(3,4-Difluorophenyl)cyclobutan-1-one 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3-(3,4-Difluorophenyl)cyclobutan-1-oneに関する追加情報
Introduction to 3-(3,4-Difluorophenyl)cyclobutan-1-one (CAS No. 1528202-81-4)
3-(3,4-Difluorophenyl)cyclobutan-1-one is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic ketone, with the chemical identifier CAS No. 1528202-81-4, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both difluorophenyl and cyclobutanone moieties imparts distinct reactivity and electronic characteristics, making it a valuable scaffold for developing novel bioactive molecules.
The 3,4-difluorophenyl substituent plays a crucial role in modulating the electronic distribution and metabolic stability of the molecule. Fluorine atoms are well-known for their ability to influence pharmacokinetic properties, including lipophilicity and metabolic resistance, which are critical factors in drug design. In recent years, the incorporation of fluorinated aromatic rings into pharmacophores has been extensively studied for its ability to enhance binding affinity and selectivity in target proteins. This feature makes 3-(3,4-Difluorophenyl)cyclobutan-1-one a promising candidate for further exploration in the development of small-molecule drugs.
The cyclobutanone core provides a rigid bicyclic framework that can be exploited to achieve specific spatial orientations of substituents relative to the reactive sites. This structural motif is particularly useful in designing molecules with enhanced binding interactions at biological targets. Cyclobutanone derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The combination of the difluorophenyl group with the cyclobutanone ring in 3-(3,4-Difluorophenyl)cyclobutan-1-one suggests potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(3,4-Difluorophenyl)cyclobutan-1-one and biological targets. These studies have highlighted the compound's ability to engage with specific amino acid residues in protein binding pockets, leading to the hypothesis that it may serve as a lead compound for drug discovery programs targeting enzyme inhibition or receptor modulation. The fluorine atoms in the phenyl ring are particularly noteworthy, as they can participate in hydrophobic interactions and π-stacking effects, further stabilizing the protein-ligand complex.
In synthetic chemistry, 3-(3,4-Difluorophenyl)cyclobutan-1-one has been utilized as an intermediate in the preparation of more complex molecules. Its cyclobutanone moiety can undergo various transformations, such as nucleophilic addition or cyclization reactions, allowing for the construction of intricate scaffolds. The presence of the difluorophenyl group also provides opportunities for further functionalization through cross-coupling reactions or metal-catalyzed transformations. These synthetic attributes make it a versatile building block for medicinal chemists seeking to develop novel therapeutics.
The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their improved pharmacological profiles. Fluoroaromatics are known to enhance drug bioavailability and prolong half-life by reducing metabolic degradation. The structural features of 3-(3,4-Difluorophenyl)cyclobutan-1-one align well with these trends, making it an attractive candidate for further investigation. Preclinical studies have begun to explore its potential as an inhibitor of key enzymes involved in disease pathways, with preliminary results suggesting promising activity.
One notable area of research involves the use of 3-(3,4-Difluorophenyl)cyclobutan-1-one as a starting material for developing kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By leveraging computational screening and high-throughput virtual screening (HTVS), researchers have identified derivatives of this compound that exhibit potent inhibitory activity against specific kinases. These findings underscore the compound's potential as a scaffold for kinase-targeted drug development.
Another emerging application lies in the field of materials science, where fluorinated compounds are increasingly being explored for their unique electronic properties. The rigid structure of cyclobutanone, combined with the electron-withdrawing effect of the difluorophenyl group, makes this molecule a candidate for use in organic electronics or liquid crystal displays (LCDs). Ongoing research aims to harness these properties for developing novel materials with enhanced performance characteristics.
The synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-one itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic strategies, reducing waste and improving scalability. These advancements are crucial for facilitating further exploration of this compound's applications.
In conclusion,3-(3,4-Difluorophenyl)cyclobutan-1-one (CAS No. 1528202-81-4) represents a fascinating compound with broad potential applications across pharmaceuticals and materials science. Its unique structural features—combining a rigid cyclobutanone core with a fluorinated aromatic substituent—make it a versatile scaffold for drug discovery and material innovation. As research continues to uncover new synthetic methods and biological activities,this compound is poised to play an increasingly significant role in scientific endeavors.
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